Methyl 3-(dodecanoylamino)thiophene-2-carboxylate
Description
Properties
CAS No. |
303136-00-7 |
|---|---|
Molecular Formula |
C18H29NO3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
methyl 3-(dodecanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H29NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(20)19-15-13-14-23-17(15)18(21)22-2/h13-14H,3-12H2,1-2H3,(H,19,20) |
InChI Key |
NKCYCYRKBFDRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a widely employed method for synthesizing 2-aminothiophene derivatives, which serve as precursors for acylated products. The general protocol involves:
- Formation of 3-Aminothiophene Core : Condensation of ketones (e.g., acetone) with cyanoacetates and elemental sulfur in the presence of a base (e.g., diethylamine).
- Acylation with Dodecanoyl Chloride : Reaction of methyl 3-aminothiophene-2-carboxylate with dodecanoyl chloride under basic conditions to introduce the dodecanoylamino group.
- Step 1 : A mixture of ethyl cyanoacetate (0.5 mol), acetone (0.5 mol), sulfur (0.5 mol), and diethylamine in ethanol is refluxed for 3–4 hours. The product, methyl 3-aminothiophene-2-carboxylate, is isolated via filtration (yield: 52–76%).
- Step 2 : The aminothiophene intermediate is dissolved in dry dichloromethane, treated with triethylamine (1.2 eq), and reacted with dodecanoyl chloride (1.1 eq) at 0–5°C. The mixture is stirred overnight, washed with water, and purified via column chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 52–76% | |
| Yield (Step 2) | 68–85% | |
| Purity (Final Product) | >95% (HPLC) |
Single-Step Amination-Acylation Approach
A modified method combines amination and acylation in a single pot, reducing purification steps. This approach utilizes iron(III) chloride and cyanuric chloride as catalysts.
- Reaction Setup : 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (0.5 mol) is dissolved in DMF with FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol).
- Amination : Hydroxylamine hydrochloride (0.7 mol) is added, and the mixture is heated at 70–90°C for 4 hours.
- Acylation : Dodecanoyl chloride (1.1 eq) is introduced directly into the reaction mixture, followed by stirring at room temperature for 12 hours.
- Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and distilled under reduced pressure.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 72–80% | |
| Reaction Time | 16 hours |
Optimization Strategies
Solvent and Temperature Effects
- Solvents : Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (hexane) are used for exothermic steps to control temperature.
- Temperature : Acylation is performed at 0–5°C to minimize side reactions (e.g., over-acylation). Higher temperatures (70–90°C) are tolerated during amination.
Catalyst Selection
- FeCl₃/Cyanuric Chloride : Increases yield by facilitating nucleophilic substitution during amination.
- Triethylamine : Neutralizes HCl generated during acylation, driving the reaction to completion.
Industrial-Scale Synthesis
Patent US20120178943A1 describes a scalable process for related thiophene derivatives, emphasizing:
- Controlled Addition : Progressive addition of 3-bromothiophene to alkyl lithium mixtures at −30°C to manage exothermicity.
- Distillation : Final purification via vacuum distillation (90–100°C at 40–80 mbar) to achieve >99% purity.
| Parameter | Value |
|---|---|
| Batch Size | 100–500 kg |
| Purity Post-Distillation | >99% (GC) |
Analytical Characterization
The final product is characterized using:
- ¹H NMR : δ 11.20 (s, 1H, NH), 8.55 (s, 1H, thiophene-H), 3.93 (s, 3H, OCH₃), 2.43 (t, 2H, CH₂), 1.25 (m, 18H, CH₂), 0.88 (t, 3H, CH₃).
- IR : Peaks at 1666 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1320 cm⁻¹ (SO₂).
- HPLC : Retention time = 4.57 min (ACN/H₂O 1:1).
Challenges and Solutions
Chemical Reactions Analysis
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex thiophene derivatives. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-(dodecanoylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their pharmacological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the thiophene derivative.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Lipophilicity: The dodecanoyl chain in the target compound significantly increases logP compared to analogs with smaller substituents (e.g., ethoxycarbonyl or methylsulfonamido groups), which may improve tissue penetration but reduce aqueous solubility .
- Synthetic Utility : Ethoxycarbonyl and chloroacetyl derivatives serve as intermediates for further functionalization, enabling access to complex heterocycles .
Insights :
- Melting Points: Aromatic and halogenated derivatives (e.g., dichlorobenzoylamino) exhibit higher melting points due to crystalline packing, whereas long-chain acyl derivatives may remain oils or low-melting solids .
- Toxicity : Sulfonamide derivatives require careful handling due to respiratory hazards, contrasting with the generally safer profile of acylated analogs .
Biological Activity
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a dodecanoyl amine group and a methyl ester. The structural formula can be represented as follows:
This compound has been studied for its interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these biomolecules, influencing various biochemical pathways. Notably, it has been suggested that the compound may exhibit:
- Enzyme Inhibition : It can inhibit certain kinases involved in cell signaling pathways, which could affect cell proliferation and survival.
- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects on cellular functions.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Antitumor Effects : In vitro studies suggest that it may inhibit tumor cell growth, potentially through apoptosis induction.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study investigating the antitumor effects of this compound, the compound was tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism appeared to involve the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution : Its distribution in tissues may be influenced by its dodecanoyl group, promoting accumulation in lipid-rich environments.
- Metabolism : Initial studies suggest metabolic pathways involving ester hydrolysis and amino group modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
